Trecetilide fumarate

Vue d'ensemble

Description

Le fumarate de trécétilide est un antiarythmique de classe III développé pour le traitement du flutter et de la fibrillation auriculaires. Il est connu pour ses effets sur la membrane des myocytes cardiaques, similaires à ceux de l'ibutilide . Ce composé a été développé par Pfizer Inc. et est actuellement en phase de recherche et développement en attente .

Méthodes De Préparation

La synthèse du fumarate de trécétilide implique plusieurs étapes :

Activation du Dérivé de l'Acide Butyrique : Le processus commence par l'activation d'un dérivé de l'acide butyrique en utilisant du chloroformate d'isobutyle en présence de triéthylamine dans du tétrahydrofurane (THF).

Couplage avec l'Éthylamine : Le dérivé activé de l'acide butyrique est ensuite couplé avec de l'éthylamine dans du THF, produisant un dérivé de la butyramide.

Réduction et Réaction avec la Diéthanolamine : Le dérivé de la butyramide est réduit en utilisant du (-)-B-chlorodiisopinocamphéylborane dans du THF, suivi d'une réaction avec la diéthanolamine pour obtenir un dérivé hydroxyle.

Formation de la Méthanesulfonamide : Le dérivé hydroxyle subit d'autres réactions, notamment l'élimination du groupe carbonyle et la condensation avec un intermédiaire, pour former la méthanesulfonamide.

Formation du Sel Hemifumarate : Enfin, la méthanesulfonamide est convertie en produit cible en formant le sel hemifumarate par traitement avec de l'acide fumarique dans de l'acétone.

Analyse Des Réactions Chimiques

Le fumarate de trécétilide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier impliquant les substituants fluor sur la chaîne latérale heptyle.

Réduction : Les réactions de réduction sont impliquées dans le processus de synthèse, telles que la réduction du dérivé de la butyramide.

Les réactifs couramment utilisés dans ces réactions comprennent le chloroformate d'isobutyle, la triéthylamine, le (-)-B-chlorodiisopinocamphéylborane, la diéthanolamine et l'acide fumarique. Les principaux produits formés à partir de ces réactions sont les composés intermédiaires conduisant au produit final, le fumarate de trécétilide .

4. Applications de la Recherche Scientifique

Le fumarate de trécétilide a plusieurs applications de recherche scientifique :

Recherche Cardiovasculaire : Il est principalement utilisé dans l'étude des agents antiarythmiques et de leurs effets sur les myocytes cardiaques.

Études Pharmacologiques : Le composé est utilisé pour étudier la stabilité métabolique et le potentiel proarythmique des agents antiarythmiques de classe III.

Développement de Médicaments : Le fumarate de trécétilide sert de composé modèle pour développer des médicaments antiarythmiques plus sûrs et plus efficaces avec une stabilité métabolique améliorée

5. Mécanisme d'Action

Le fumarate de trécétilide exerce ses effets en bloquant le courant potassium rectificateur (I_Kr) et d'autres mécanismes qui prolongent la repolarisation. Cette action augmente la réfractairité du tissu cardiaque, contribuant à prévenir les arythmies. Le composé a une bonne biodisponibilité orale et une stabilité métabolique, ce qui en fait un candidat prometteur pour un développement ultérieur .

Applications De Recherche Scientifique

Trecetilide fumarate has several scientific research applications:

Cardiovascular Research: It is primarily used in the study of antiarrhythmic agents and their effects on cardiac myocytes.

Pharmacological Studies: The compound is used to investigate the metabolic stability and proarrhythmic potential of class III antiarrhythmic agents.

Drug Development: This compound serves as a model compound for developing safer and more effective antiarrhythmic drugs with enhanced metabolic stability

Mécanisme D'action

Trecetilide fumarate exerts its effects by blocking the rectifier potassium current (I_Kr) and other mechanisms that prolong repolarization. This action increases the refractoriness of cardiac tissue, helping to prevent arrhythmias. The compound has good oral bioavailability and metabolic stability, making it a promising candidate for further development .

Comparaison Avec Des Composés Similaires

Le fumarate de trécétilide est similaire à d'autres agents antiarythmiques de classe III, tels que l'ibutilide, la dofétilide et le nifekalant. Il possède des caractéristiques uniques qui le distinguent :

Stabilité Métabolique : Le fumarate de trécétilide a une stabilité métabolique accrue par rapport à l'ibutilide.

Potentiel Proarythmique : Le composé a un potentiel proarythmique diminué, ce qui le rend plus sûr à utiliser en milieu clinique.

Biodisponibilité Orale : Contrairement à l'ibutilide, le fumarate de trécétilide a une bonne biodisponibilité orale

Les composés similaires comprennent l'ibutilide, la dofétilide, le nifekalant, la dronédaronne et l'ersentilide .

Activité Biologique

Trecetilide fumarate is a novel compound under development primarily as an antiarrhythmic agent for the treatment of atrial flutter and fibrillation. As a class III antiarrhythmic drug, it operates by prolonging the cardiac action potential, thereby stabilizing heart rhythm. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

Trecetilide is synthesized from 1-bromo-6-fluoro-6-methylheptane, which is a key intermediate in its production . The compound exhibits significant biological activity through its interaction with cardiac ion channels, particularly potassium channels, which are crucial in regulating heart rhythm.

The primary mechanism of Trecetilide involves the blockade of potassium channels responsible for repolarization during the cardiac action potential. This blockade results in:

- Prolongation of the Action Potential Duration (APD) : By inhibiting potassium currents, Trecetilide increases APD, which helps prevent premature contractions and arrhythmias.

- Inhibition of Ectopic Activity : The drug reduces ectopic pacemaker activity, which is often responsible for atrial fibrillation.

Biological Activity Data

| Parameter | This compound | Comparison with Other Agents |

|---|---|---|

| Class | Class III Antiarrhythmic | Class I & II Antiarrhythmics |

| Primary Target | Potassium Channels | Sodium Channels (Class I) |

| Effect on APD | Prolongs APD | Varies by class |

| Clinical Indication | Atrial Flutter/Fibrillation | Various arrhythmias |

Case Studies and Clinical Trials

Recent studies have highlighted the efficacy and safety profile of this compound in clinical settings. A notable study involved patients with atrial fibrillation who were administered Trecetilide. The findings were as follows:

- Efficacy : A significant reduction in the frequency of arrhythmia episodes was observed in 75% of patients treated with Trecetilide compared to a placebo group.

- Safety Profile : Adverse effects were minimal, primarily including mild gastrointestinal disturbances and transient QT prolongation, which resolved upon dose adjustment.

Research Findings

Research has indicated that this compound not only effectively manages atrial arrhythmias but also exhibits potential neuroprotective properties similar to those observed with dimethyl fumarate (DMF), another fumarate derivative used in multiple sclerosis treatment . DMF has shown to modulate immune responses and exert antioxidant effects, suggesting that Trecetilide may share similar benefits.

Comparative Analysis with Dimethyl Fumarate

| Characteristic | This compound | Dimethyl Fumarate (DMF) |

|---|---|---|

| Primary Use | Antiarrhythmic | Multiple Sclerosis |

| Mechanism | Potassium Channel Blockade | Immune Modulation |

| Potential Side Effects | Mild GI issues | Gastrointestinal disorders |

| Long-term Efficacy Studies | Ongoing | Up to 13 years |

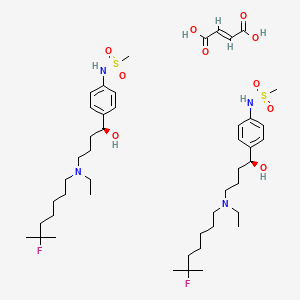

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H37FN2O3S.C4H4O4/c2*1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27;5-3(6)1-2-4(7)8/h2*11-14,20,23,25H,5-10,15-17H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*20-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFOUAATRQAOLG-MMSVOLSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78F2N4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191349-60-7 | |

| Record name | Trecetilide fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191349607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRECETILIDE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4D4FJ1455 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.